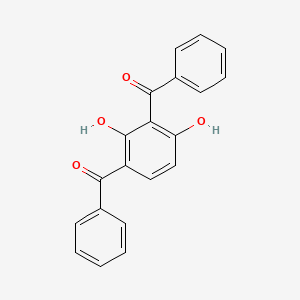![molecular formula C15H10Cl3N3O6 B11954519 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes nitro groups, trichloroethyl groups, and a benzamide core. Its molecular formula is C15H10Cl3N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The overall effect is a disruption of cellular processes, leading to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-(4-toluidinocarbothioyl)amino)ethyl]benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(4-iodoanilino)carbothioyl)amino)ethyl]benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trichloroethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10Cl3N3O6 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N3O6/c16-15(17,18)14(27-12-6-4-10(5-7-12)20(23)24)19-13(22)9-2-1-3-11(8-9)21(25)26/h1-8,14H,(H,19,22) |
InChI Key |
KKSWYRBBKKCRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





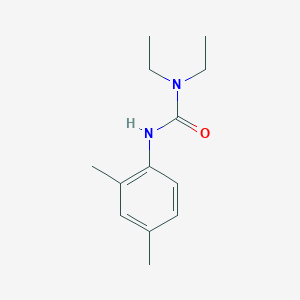
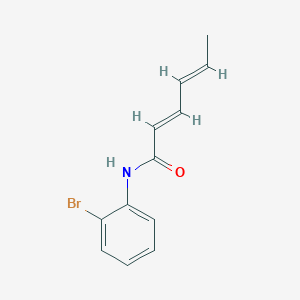

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
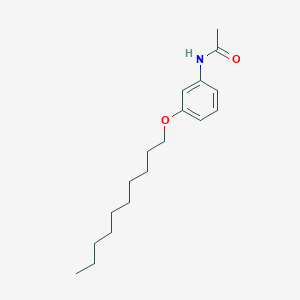
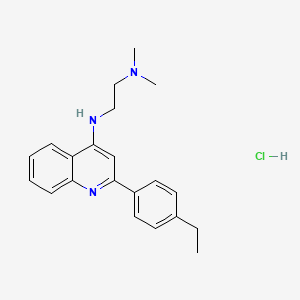

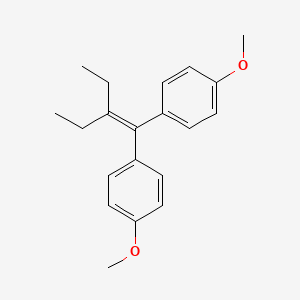
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
